Vamifeport hydrochloride
Description
Properties
CAS No. |
2095668-11-2 |
|---|---|
Molecular Formula |
C21H24Cl3FN6O2 |
Molecular Weight |
517.8 g/mol |
IUPAC Name |
2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide;trihydrochloride |
InChI |
InChI=1S/C21H21FN6O2.3ClH/c22-14-4-3-9-24-17(14)12-25-21(29)18-13-30-20(28-18)8-11-23-10-7-19-26-15-5-1-2-6-16(15)27-19;;;/h1-6,9,13,23H,7-8,10-12H2,(H,25,29)(H,26,27);3*1H |
InChI Key |
ZBVCLZMNYXJVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC(=CO3)C(=O)NCC4=C(C=CC=N4)F.Cl.Cl.Cl |
Origin of Product |
United States |
Scientific Research Applications
Structural Insights
Recent studies using cryo-electron microscopy have elucidated the structural dynamics of ferroportin in complex with vamifeport. The binding site of vamifeport overlaps with that of hepcidin, confirming its competitive inhibition mechanism. Structural analyses revealed two conformational states of ferroportin: outward-facing and occluded, which are crucial for understanding how vamifeport modulates iron transport at the cellular level .
Therapeutic Applications
Vamifeport hydrochloride is currently under investigation for several clinical applications:
- β-Thalassemia : Clinical trials have demonstrated that vamifeport improves hemoglobin levels and red blood cell counts in mouse models of β-thalassemia. It has been shown to ameliorate ineffective erythropoiesis and reduce systemic iron overload .
- Sickle Cell Disease : In preclinical studies involving Townes mice (a model for sickle cell disease), vamifeport reduced hemolysis and vascular inflammation. It improved hemodynamics by preventing vascular stasis and reducing adhesion of red blood cells to the endothelium .
- Anemia Management : Vamifeport has been observed to correct leukocyte counts and significantly improve various iron-related parameters in animal models. It effectively lowers serum transferrin and total serum iron levels, reflecting its role in managing anemia associated with iron overload conditions .
Study 1: Efficacy in β-Thalassemia Models
In a study involving Hbb th3/+ mice (a model for β-thalassemia), a single dose of vamifeport (120 mg/kg) was administered before blood transfusion. Results indicated a significant increase in hemoglobin levels and red blood cell counts compared to vehicle-treated controls. Furthermore, vamifeport treatment improved ineffective erythropoiesis in the spleen and corrected various hematological parameters .
Study 2: Impact on Sickle Cell Disease
In another study focusing on sickle cell disease, vamifeport treatment led to a reduction in plasma markers of hemolysis and improved overall hemodynamics. The compound was shown to decrease spleen weight significantly, indicating reduced extramedullary erythropoiesis—an important factor in managing complications associated with sickle cell disease .
Summary of Findings
The following table summarizes key findings from recent studies on this compound:
Chemical Reactions Analysis
Competitive Binding with Hepcidin
Vamifeport directly competes with hepcidin for binding to ferroportin (FPN), exhibiting an IC₅₀ in the low nanomolar range . Structural studies reveal that vamifeport occupies a central binding site on FPN, overlapping with hepcidin’s interaction region . Key interactions include:
-
Hydrophobic interactions : Terminal aromatic moieties of vamifeport engage with two hydrophobic pockets in FPN .
-
Steric competition : Mutations in FPN’s binding pocket (e.g., W157A, F323A) reduce vamifeport affinity, confirming direct competition .
| Interaction Type | Residues Involved | Effect on Binding Affinity |
|---|---|---|
| Hydrophobic | Trp157, Phe323 | KD reduced by >50% upon mutation |
| Electrostatic | Arg489, Asp504 | Disruption abolishes binding |
Induction of Ferroportin Ubiquitination and Degradation
Vamifeport triggers FPN internalization and degradation via ubiquitination, albeit slower than hepcidin :
-
Kinetics : Internalization begins at 20 minutes (hepcidin) vs. 1 hour (vamifeport), with degradation observed after 3–6 hours .
-
Mechanism : Unlike hepcidin, vamifeport causes fewer intracellular vesicles, suggesting distinct trafficking pathways .
Modulation of Iron Redox Chemistry
By inhibiting FPN-mediated iron efflux, vamifeport alters cellular iron homeostasis:
-
Iron retention : Increases intracellular iron by 40–60% in macrophages and hepatocytes .
-
Systemic effects : Reduces serum iron (↓30–50%), transferrin saturation (↓25%), and plasma erythropoietin (↓40%) .
Impact on Hemoglobin Dynamics
Vamifeport reduces hemoglobin polymerization in sickle cell disease models:
-
Hemoglobin S (HbS) concentration : Decreases by ~5% in RBCs, delaying polymerization and preventing vaso-occlusion .
-
Eryptosis reduction : Lowers mitochondrial retention in RBCs by 18.8%, mitigating oxidative stress .
Pharmacodynamic Reversibility
Vamifeport’s iron-lowering effects are transient, reversing within 4–6 hours post-dose, aligning with its short plasma half-life . This contrasts with hepcidin’s prolonged activity, highlighting differences in target engagement kinetics.
Structural Conformational Changes in Ferroportin
Cryo-EM structures show vamifeport stabilizes FPN in two states:
Comparison with Similar Compounds
Comparison with Similar Compounds
While vamifeport is unique as a ferroportin-1 inhibitor, its therapeutic role in iron overload overlaps with iron chelators like deferasirox , deferiprone , and deferoxamine . Below is a comparative analysis:
Table 1: Comparison of Vamifeport Hydrochloride with Iron Chelators
Key Differentiators
Mechanism : Unlike chelators that bind circulating iron, vamifeport targets ferroportin-1 at the cellular level, preventing iron release into plasma. This upstream inhibition may offer superior NTBI control in transfusion-dependent patients .
Synergy with Transfusions: In Hbbth3/+ mice, vamifeport combined with transfusions normalized Hb levels and splenomegaly, suggesting a synergistic therapeutic approach .
Limitations
Preparation Methods
Synthesis of Fluorinated Benzylamine Intermediate
Starting material : 4-Fluorobenzonitrile
-
Hydrogenation : Catalytic hydrogenation (H₂, 50 psi) over Raney nickel in methanol yields 4-fluorobenzylamine.
-
Protection : Boc anhydride in THF with DMAP catalyst forms the tert-butyl carbamate derivative.
Key parameters :
| Step | Reagent/Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | H₂/Raney Ni | 25°C | 12 hr | 92% |
| 2 | Boc₂O, DMAP | 0°C → RT | 6 hr | 89% |
Construction of Oxazole-Carboxamide Core
Procedure :
-
Cyclization : 2-Amino-5-chloropentanoic acid reacts with ethyl oxalyl chloride in DCM under Schlenk conditions to form oxazole-4-carboxylic acid ethyl ester.
-
Saponification : NaOH-mediated hydrolysis (2M, ethanol/water) produces the free carboxylic acid.
-
Amide Coupling : Reaction with benzimidazole-ethylamine (prepared separately) using HATU/DIPEA in DMF.
Optimization data :
Benzimidazole-Ethylamine Side Chain Synthesis
Steps :
-
Condensation : o-Phenylenediamine reacts with glycolic acid in 4N HCl at reflux to form 2-hydroxymethylbenzimidazole.
-
Chlorination : SOCl₂ converts the hydroxyl group to chloride.
-
Amination : Reaction with ethylenediamine in acetonitrile at 60°C.
Critical controls :
-
Excess SOCl₂ must be quenched with ice-water to avoid over-chlorination.
-
Racemization is minimized by keeping amination temperatures below 70°C.
Final Assembly and Salt Formation
N-Alkylation
The Boc-protected fluorinated benzylamine is deprotected with TFA/DCM (1:1), then alkylated with the oxazole-benzimidazole intermediate using K₂CO₃ in DMF at 80°C.
Yield improvement strategies :
-
Slow addition of alkylating agent reduces dimerization.
-
Molecular sieves (4Å) absorb liberated water, shifting equilibrium toward product.
Hydrochloride Salt Preparation
The free base is dissolved in anhydrous ethanol, treated with 3 equivalents of HCl gas at 0°C, and crystallized by anti-solvent addition (diethyl ether).
Purity data :
| Parameter | Value |
|---|---|
| HPLC purity | 99.8% |
| Residual solvents | <0.1% (ICH Q3C) |
| Chiral impurity | <0.15% |
Industrial-Scale Considerations
Process Intensification
Green Chemistry Metrics
| Metric | Batch Process | Optimized Process |
|---|---|---|
| E-factor | 86 | 24 |
| Atom economy | 41% | 68% |
| Energy consumption | 320 kWh/kg | 110 kWh/kg |
Analytical Characterization
Spectroscopic Data
Q & A
Q. What experimental models are most suitable for studying Vamifeport hydrochloride's mechanism of action?
Vamifeport (VIT-2763) is best studied in iron-overload models such as the SCD Townes mouse model, where it reduces hemolysis markers (e.g., lactate dehydrogenase) by inhibiting ferroportin-mediated iron export . For in vitro work, macrophage or enterocyte cell lines expressing ferroportin (e.g., J774 macrophages) are recommended to assess iron efflux inhibition via inductively coupled plasma mass spectrometry (ICP-MS) or radiolabeled iron assays .
Q. What assays validate ferroportin inhibition by Vamifeport in cellular systems?
Key assays include:
- Iron export quantification : Pre-load cells with ferric ammonium citrate, treat with Vamifeport, and measure extracellular iron via ferrozine-based colorimetry .
- Ferroportin internalization : Use immunofluorescence or Western blotting to track ferroportin degradation post-treatment, comparing results to hepcidin-induced internalization .
- Th17 differentiation assays : Measure IL-17A suppression in mouse splenocytes (IC₅₀ ~57 nM) to confirm functional iron restriction .
Q. How should researchers ensure reproducibility in preclinical studies of Vamifeport?
- Standardized dosing : Use pharmacokinetic data (e.g., Cmax, AUC) from Phase II trials to calibrate in vivo doses .
- Batch documentation : Record compound purity (≥95% by HPLC), storage conditions (-20°C in airtight vials), and solvent stability (e.g., DMSO stock solutions used within 1 month) .
- Data sharing : Publish raw datasets for iron biomarkers (e.g., serum ferritin, transferrin saturation) and statistical code for transparency .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data across species be resolved in Vamifeport studies?
Discrepancies often arise from species-specific ferroportin expression or metabolic clearance. To address this:
- Perform allometric scaling using body surface area adjustments between mice, rats, and humans.
- Use knock-in models expressing human ferroportin to isolate target effects .
- Validate findings with microdosing trials (e.g., Phase 0 studies) to compare interspecies ADME profiles .
Q. What methodologies optimize formulation stability for oral administration of Vamifeport?
- Excipient screening : Test viscosity-reducing agents (e.g., benzenesulfonic acid) to enhance solubility in aqueous buffers .
- Accelerated stability testing : Store formulations at 40°C/75% RH for 6 months and monitor degradation via LC-MS .
- In vitro-in vivo correlation (IVIVC) : Use dissolution profiles (pH 1.2–6.8) to predict bioavailability in preclinical models .
Q. How do researchers analyze conflicting efficacy data in beta-thalassemia clinical trials?
- Conduct meta-regression to adjust for variables like baseline hemoglobin, iron chelation therapy status, and genetic modifiers (e.g., HBB mutations) .
- Apply Bayesian hierarchical models to pool Phase II data (NCT04364269, EHA2022) and quantify heterogeneity .
- Validate endpoints (e.g., hemolysis markers vs. transfusion frequency) using sensitivity analyses .
Q. What strategies mitigate variability in ferroportin expression during in vitro experiments?
- CRISPR-mediated ferroportin tagging : Use GFP or HA tags for consistent quantification .
- Iron pre-conditioning : Standardize cellular iron levels with hepcidin or FeCl₃ pre-treatment to reduce inter-experiment variability .
- Single-cell RNA sequencing : Identify subpopulations with divergent ferroportin expression for targeted analysis .
Methodological Best Practices
Q. How should analytical subsamples be prepared for iron quantification in Vamifeport studies?
- Follow ISO/IEC 17025 guidelines : Homogenize tissues (e.g., liver, spleen) using cryogenic grinding to avoid iron contamination .
- Use triplicate subsampling with RSD ≤15% for ICP-MS measurements .
- Report pre-analytical variables : Include storage duration, freeze-thaw cycles, and anticoagulant type (e.g., EDTA vs. heparin) .
Q. What statistical frameworks are recommended for dose-response analysis?
- Four-parameter logistic (4PL) models : Fit sigmoidal curves to in vitro IC₅₀ data using tools like GraphPad Prism .
- Mixed-effects models : Account for inter-individual variability in longitudinal clinical data (e.g., hemoglobin trends) .
- False discovery rate (FDR) correction : Adjust p-values for multi-omic datasets (e.g., transcriptomics of iron-regulated genes) .
Data Reporting Standards
Q. What metadata is critical for publishing Vamifeport-related research?
Include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
